1-Methyl-4-(4-piperidinyl)-2(1H)-pyridinone dihydrochloride, also known by its Chemical Abstracts Service number 2169998-43-8, is a compound that belongs to the class of piperidine derivatives. It is characterized by its unique structure that includes both a pyridinone and piperidine moiety. This compound has garnered attention in the pharmaceutical field due to its potential applications in drug development, particularly in the treatment of various diseases.
1-Methyl-4-(4-piperidinyl)-2(1H)-pyridinone dihydrochloride is classified as a heterocyclic compound, specifically a nitrogen-containing heterocycle due to the presence of both piperidine and pyridinone rings. Its classification highlights its relevance in medicinal chemistry, where such compounds are often explored for their biological activities .
The synthesis of 1-methyl-4-(4-piperidinyl)-2(1H)-pyridinone dihydrochloride typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific reaction conditions, catalysts, and solvents used in these processes are typically proprietary or found in specialized literature .
The molecular structure of 1-methyl-4-(4-piperidinyl)-2(1H)-pyridinone dihydrochloride can be described as follows:
The compound's three-dimensional structure can be visualized using molecular modeling software, revealing the spatial arrangement of atoms and functional groups that contribute to its chemical properties and biological activity .
1-Methyl-4-(4-piperidinyl)-2(1H)-pyridinone dihydrochloride can participate in various chemical reactions typical of heterocyclic compounds:
The mechanism of action for 1-methyl-4-(4-piperidinyl)-2(1H)-pyridinone dihydrochloride is primarily linked to its interaction with biological targets at the molecular level. While specific mechanisms may vary depending on the application, potential processes include:
Data on its precise mechanism often requires extensive pharmacological studies and may vary based on the context of use .
Relevant analyses often include spectroscopic techniques (NMR, IR) to confirm structural integrity and purity assessments through chromatographic methods .
1-Methyl-4-(4-piperidinyl)-2(1H)-pyridinone dihydrochloride has several scientific uses:
Further research is ongoing to explore its full therapeutic potential and optimize its application in clinical settings .
The stereoselective construction of the pyridinone-piperidine scaffold employs chiral metal complexes and organocatalysts to control absolute configuration at critical stereocenters. Chromium(III)-salen complexes (e.g., Catalyst 3) enable asymmetric ring-opening of meso-aziridines with trimethylsilyl azide, yielding β-azido amines with 83–94% enantiomeric excess (ee). These intermediates undergo reductive cyclization to form enantioenriched piperidine rings integral to the target structure [5]. For C–C bond formation, yttrium-(salen) complexes catalyze the aza-Mannich reaction between imino esters and aldimines, establishing stereocenters adjacent to the pyridinone nitrogen with >90% ee [5].
Organocatalytic strategies leverage cinchona alkaloid derivatives (e.g., DHQD)₂PHAL) for asymmetric hydroamination of dihydropyridone precursors. This approach affords chiral 1,2,3,6-tetrahydropyridines that are hydrogenated to piperidines without racemization. Key advantages include:
Table 1: Catalytic Systems for Asymmetric Synthesis
Catalyst Type | Reaction | Yield Range | ee Range | Key Intermediate |
---|---|---|---|---|
Cr(III)-salen (e.g., 3) | Aziridine ring-opening | 73–95% | 83–94% | β-Azido amines |
Y-(salen) | Aza-Mannich addition | 47–99% | 90–99% | α-Amino esters |
Cinchona alkaloids | Dihydropyridone hydroamination | 65–88% | 85–93% | 1,2,3,6-Tetrahydropyridines |
MCRs efficiently converge pyridinone and piperidine fragments via Hantzsch-type pathways. The classic four-component reaction combines Meldrum’s acid (1), β-ketoester (2), aryl aldehyde (3), and ammonium acetate under reflux to form 3,4-dihydro-2(1H)-pyridones (3,4-DHPo). The Suárez group optimization replaces ethanol with acetic acid, enhancing yields from ≤26% to 75–93% by facilitating decarboxylation at higher temperatures [1] [8].
Mechanistic insights: The reaction proceeds through sequential Knoevenagel condensation (Meldrum’s acid + aldehyde → arylidene intermediate), enamine formation (β-ketoester + NH₄OAc → enamine), and Michael addition–cyclization. The acidic character of Meldrum’s acid (pKa = 9.97) prevents 1,4-dihydropyridine formation, selectively yielding the pyridinone scaffold [1] [3].
Recent innovations include SiO₂-Pr-SO₃H-catalyzed solvent-free MCRs that reduce reaction times to 15–40 minutes while maintaining yields of 78–93%. This approach eliminates solvent waste and simplifies purification by direct crystallization [1] [8].
Table 2: MCR Approaches to Pyridinone-Piperidine Cores
Conditions | Catalyst/Additive | Yield Range | Reaction Time | Key Advantage |
---|---|---|---|---|
Acetic acid reflux | None | 75–93% | 4–6 h | High yield, scalability |
Solvent-free, 80°C | SiO₂-Pr-SO₃H (5 mol%) | 78–93% | 15–40 min | No solvent, fast kinetics |
Ethanol reflux | Pyridine | 54–68% | 3–5 h | Neutral conditions |
Water, 90°C | Ammonium carbonate | 90–96% | 1–2 h | Aqueous medium, high yield |
Solventless techniques significantly enhance sustainability in pyridinone synthesis. Microwave-assisted reactions between Meldrum’s acid, acetoacetate, and ammonium acetate achieve 95% conversion in <10 minutes without solvents. Key benefits include:
Ultrasound irradiation accelerates N-alkylation of pyridinones with 4-chloropiperidine derivatives in solvent-free systems. Cavitation forces reduce reaction times from hours to <30 minutes while improving regioselectivity for the N-1 position. This method avoids traditional solvents like DMF that generate hazardous waste [3] [8].
Continuous-flow hydrogenation using immobilized Pd/C catalysts (2–5 bar H₂, 50°C) converts pyridinone intermediates to piperidinyl derivatives with:
Table 3: Solvent Selection Guide for Green Synthesis
Reaction Step | Recommended Solvent | Alternative Green Solvent | Hazard Reduction (%) |
---|---|---|---|
Knoevenagel condensation | Solvent-free | Cyrene® | 100 |
Michael addition-cyclization | Acetic acid | Ethyl lactate | 75 |
N-Alkylation | None (US) | 2-MeTHF | 90 |
Salt formation | IPAc/heptane mix | CPME | 60 |
Dihydrochloride salt formation critically enhances the physicochemical stability of 1-methyl-4-(4-piperidinyl)-2(1H)-pyridinone. Counterion selection is guided by pKa matching: the pyridinone nitrogen (pKa ≈ 3.5) and piperidine nitrogen (pKa ≈ 10.5) require two equivalents of HCl for optimal protonation. The protocol involves:
Polymorph control is achieved through antisolvent crystallization using ethyl acetate/heptane mixtures (4:1 v/v), yielding the thermodynamically stable Form A with:
Quality attributes of the dihydrochloride salt include:
Table 4: Polymorph Stability Profiles
Form | Crystallization Solvent | Melting Point | Hygroscopicity | Storage Stability |
---|---|---|---|---|
A | IPA/Heptane | 218°C (dec.) | 0.08% | >24 months, 25°C |
B | Ethanol/Water | 205°C (dec.) | 0.25% | 12 months, 25°C |
Hydrate | Acetonitrile/Water | 192°C (dec.) | 1.8% | 6 months, 25°C |
Linker flexibility profoundly influences target engagement and metabolic stability. Replacing the direct piperidinyl-pyridinone bond with a –CH₂– spacer enhances conformational freedom, improving binding to neurological targets by 4–8-fold (e.g., α1a adrenergic receptors). Synthetic routes to these analogs involve:
Spirocyclic constraints like 1,4-diazaspiro[5.5]undecan-3-ones (49) improve metabolic stability by:
Bioisosteric replacements of the piperidine ring include:
Table 5: Structure-Activity Relationship of Linker Modifications
Linker Type | Synthetic Approach | Biological Effect | Metabolic Stability (t₁/₂) |
---|---|---|---|
Direct bond (no linker) | MCR synthesis | Baseline activity | 15 min |
–CH₂– spacer | Reductive amination | 8× α1a affinity increase | 42 min |
Spirocyclic | Lactamization of 49 | 50× CYP3A4 resistance | >120 min |
Difluoropiperidinyl | Rh-catalyzed hydrogenation | 3× membrane permeability | 90 min |
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0